

# Application Notes: Ultrasound-Assisted Extraction of Karanjin from Seed Cake

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## Compound of Interest

Compound Name: *Karanjin*

Cat. No.: *B1673290*

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## Introduction

**Karanjin** is a furanoflavonoid found in the seeds of the *Pongamia pinnata* tree, also known as Karanja. This bioactive compound exhibits a range of pharmacological activities, including insecticidal, anti-inflammatory, and anti-ulcerogenic properties, making it a compound of significant interest in drug development and biopesticide formulation.[1][2] The deoiled seed cake, a byproduct of oil extraction, remains a potent source of **Karanjin**. [3] Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient, energy-saving, and rapid green technology for extracting **Karanjin** compared to conventional methods like Soxhlet extraction.[4][5] This document provides detailed application notes and protocols for the optimized extraction of **Karanjin** from seed cake using UAE.

## Principle of Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically 20–100 kHz) to enhance the extraction process.[6] The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the solvent. This collapse generates intense local heating, high pressure, and powerful shockwaves and liquid jets.[7] These physical forces create microfractures on the surface of the plant material, disrupt cell walls, and increase the penetration of the solvent into the matrix, thereby accelerating mass transfer and significantly improving extraction efficiency.[4][7]

## Key Parameters for Optimization

The efficiency of **Karanjin** extraction via UAE is influenced by several critical parameters that can be optimized to maximize yield and purity.

- **Solvent Selection:** The choice of solvent is crucial and depends on the polarity of the target compound. For **Karanjin**, methanol has been identified as the most efficient solvent, yielding higher quantities compared to acetone, chloroform, and petroleum ether.[5] Dimethyl carbonate (DMC) has also been shown to be effective for extracting **Karanjin** from expelled cake.[3][8]
- **Temperature:** Temperature can have a dual effect. While moderately elevated temperatures can increase solvent diffusion and solubility, excessively high temperatures may lead to the degradation of thermolabile compounds like **Karanjin**. [4] One study identified an optimal extraction temperature of 57.85°C.[5]
- **Extraction Time:** UAE significantly reduces extraction time compared to conventional methods. While a Soxhlet extraction may require 24 hours, UAE can achieve a higher yield in as little as 30 minutes.[4] An optimized extraction time of approximately 25.5 minutes has been reported.[5]
- **Solid-to-Solvent Ratio:** A higher solvent-to-material ratio generally enhances the concentration gradient, promoting the diffusion of the solute into the solvent and increasing the extraction yield.[4][7] An optimized ratio of 86.47 mL/g was established in one study for maximizing **Karanjin** content.[5]
- **Ultrasonic Power and Frequency:** Higher ultrasonic power generally leads to more intense cavitation effects, which can enhance extraction efficiency.[9] However, excessive power can degrade the target compound. The applied acoustic power must be sufficient to overcome the cavitation threshold.[7]

## Data Presentation

Table 1: Comparison of Extraction Methods for **Karanjin**

This table compares the **Karanjin** content extracted using different methods with methanol as the solvent.

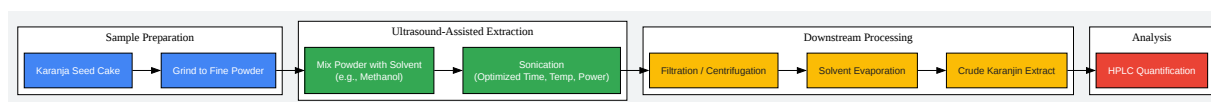
Extraction Method	Karanjin Content (% w/w)	Reference
Ultrasound-Assisted Extraction (UAE)	7.09	[5]
Soxhlet Extraction	6.47	[5]
Reflux	6.14	[5]
Maceration	5.73	[5]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of **Karanjin**

This table presents the optimized conditions for maximizing **Karanjin** yield from *P. pinnata* seeds using UAE.

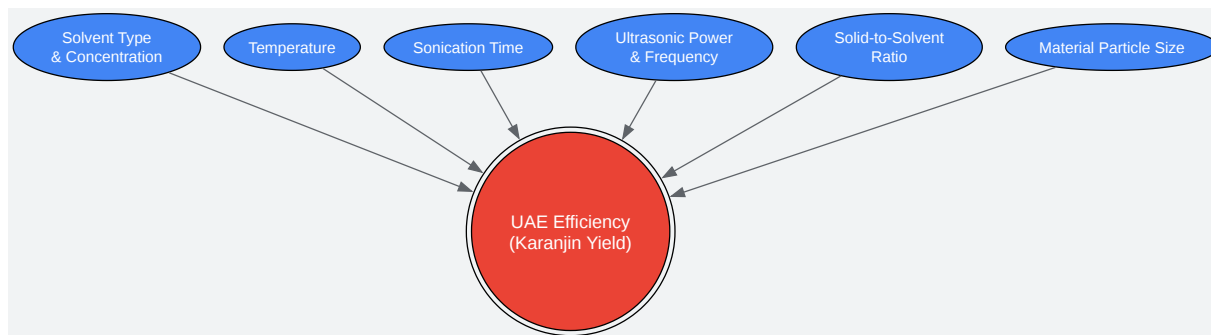
Parameter	Optimal Value	Reference
Solvent	Methanol	[5]
Extraction Temperature	57.85°C	[5]
Extraction Time	25.45 min	[5]
Solvent-to-Drug Ratio	86.47 mL/g	[5]
Optimized Karanjin Yield	8.33% w/w	[5]

## Visualizations



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Caption: General workflow for the ultrasound-assisted extraction and analysis of **Karanjin**.



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Caption: Key parameters influencing the efficiency of Ultrasound-Assisted Extraction (UAE).

## Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of **Karanjin** from Seed Cake

This protocol is based on the optimized parameters reported for maximizing **Karanjin** yield.<sup>[5]</sup>

### 1. Materials and Equipment

- Karanja (*Pongamia pinnata*) seed cake
- Methanol (HPLC Grade)
- Grinder or mill
- Ultrasonic bath or probe sonicator with temperature control
- Beaker or extraction vessel
- Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filter) or centrifuge
- Rotary evaporator
- Analytical balance

## 2. Sample Preparation

- Air-dry the Karanja seed cake to remove excess moisture.
- Grind the dried cake into a fine powder using a grinder. A smaller particle size increases the surface area available for extraction.

## 3. Extraction Procedure

- Weigh a precise amount of the powdered seed cake (e.g., 10 g).
- Place the powder into an appropriate extraction vessel (e.g., a 1000 mL beaker for a 10 g sample, to accommodate the solvent ratio).
- Add methanol to the vessel based on the optimized solvent-to-drug ratio (e.g., for 10 g of cake, add 865 mL of methanol).
- Place the vessel in the ultrasonic bath. Ensure the water level in the bath is adequate to cover the solvent level in the vessel.
- Set the extraction temperature to 58°C and allow the system to equilibrate.
- Begin sonication and run for 26 minutes. Monitor the temperature throughout the process to ensure it remains stable.
- After sonication, remove the vessel from the bath.

## 4. Post-Extraction Processing

- Separate the extract from the solid residue by filtration under vacuum or by centrifugation.
- Collect the supernatant (filtrate). To ensure maximum recovery, the solid residue can be washed with a small volume of fresh methanol, and the washings can be combined with the initial filtrate.
- Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol. This will yield the crude **Karanjin** extract.

- Dry the crude extract completely, weigh it, and store it at -20°C for further analysis.[5]

## Protocol 2: Quantification of **Karanjin** by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC method for the quantitative analysis of **Karanjin** in the extracts.[5][10]

### 1. Materials and Equipment

- Crude **Karanjin** extract
- **Karanjin** standard (for calibration curve)
- Methanol (HPLC Grade)
- Water (HPLC Grade)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[5]
- Syringe filters (0.2 or 0.45 µm)
- Autosampler vials

### 2. Preparation of Standard and Sample Solutions

- Standard Stock Solution: Accurately weigh 10 mg of **Karanjin** standard and dissolve it in 10 mL of HPLC grade methanol to obtain a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL) using methanol as the diluent.
- Sample Solution: Accurately weigh 10 mg of the crude **Karanjin** extract and dissolve it in 10 mL of HPLC grade methanol to achieve a final concentration of 1 mg/mL.
- Filter all standard and sample solutions through a 0.2 µm syringe filter into HPLC vials before analysis.[5]

### 3. HPLC Conditions

- Mobile Phase: Methanol and Water (80:20 v/v).[\[5\]](#)[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)[\[10\]](#)
- Column: C18 reverse-phase column.[\[5\]](#)
- Column Temperature: 30°C.[\[5\]](#)
- Injection Volume: 20 µL.[\[5\]](#)
- Detector Wavelength: 260 nm.[\[1\]](#)[\[5\]](#)

### 4. Analysis and Quantification

- Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solutions.
- Identify the **Karanjin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **Karanjin** in the extract using the regression equation obtained from the calibration curve.[\[5\]](#) The **Karanjin** content is typically expressed as a weight percentage (% w/w) of the initial dried cake material.

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